VU590 dihydrochloride

Beschreibung

Systematic Nomenclature and IUPAC Conventions

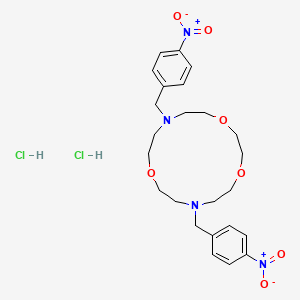

The systematic nomenclature of 7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane dihydrochloride follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems. The compound name systematically describes a fifteen-membered macrocyclic ring containing three oxygen atoms and two nitrogen atoms at specified positions. The trioxa designation indicates the presence of three ether oxygen atoms located at positions 1, 4, and 10 within the cyclopentadecane framework. The diaza component signifies two nitrogen atoms positioned at positions 7 and 13 of the macrocyclic structure.

The bis[(4-nitrophenyl)methyl] substituent nomenclature indicates that both nitrogen atoms in the macrocycle are substituted with 4-nitrobenzyl groups. This systematic approach to naming ensures precise identification of the molecular structure and substituent patterns. The dihydrochloride designation specifies the salt form of the compound, indicating the presence of two hydrochloride units associated with the basic nitrogen centers.

The International Union of Pure and Applied Chemistry name construction follows the established priority rules for heterocyclic nomenclature, where the principal chain forms the macrocyclic backbone and substituents are identified by their attachment points and chemical nature. This systematic approach facilitates unambiguous identification and communication within the scientific community, ensuring consistency across research publications and chemical databases.

CAS Registry and Alternative Synonyms

The Chemical Abstracts Service registry system assigns specific identification numbers to ensure unambiguous chemical identification across global databases. The dihydrochloride salt form of 7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane carries the Chemical Abstracts Service registry number 1783987-83-6. The base compound without the hydrochloride salts is registered under Chemical Abstracts Service number 313505-85-0.

Alternative synonyms for this compound include several research-oriented designations that reflect its development history and applications. The compound is commonly referred to by the research designation VU590 in scientific literature, reflecting its origin from Vanderbilt University research programs. Additional synonyms include ML111, which represents an alternative research designation used in certain chemical databases. The systematic name variations include 1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis[(4-nitrophenyl)methyl]- when referring to the base compound structure.

The Chemical Abstracts Service registry system also recognizes variations in naming conventions that may appear in different chemical databases and research publications. These alternative formulations maintain the essential structural information while accommodating different systematic naming approaches used across various chemical information systems.

| Chemical Abstracts Service Number | Compound Form | Alternative Designations |

|---|---|---|

| 1783987-83-6 | Dihydrochloride salt | VU590 dihydrochloride |

| 313505-85-0 | Base compound | VU590, ML111 |

Molecular Formula and Weight Analysis

The molecular composition of 7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane dihydrochloride reveals a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms. The molecular formula C24H34Cl2N4O7 represents the complete dihydrochloride salt form, with a molecular weight of 561.46 daltons. The base compound, without the hydrochloride components, has the molecular formula C24H32N4O7 and a molecular weight of 488.53 daltons.

The molecular composition analysis reveals several key structural features that define the compound's chemical properties. The carbon framework consists of 24 carbon atoms forming the macrocyclic backbone and the attached nitrophenyl substituents. The hydrogen count of 34 atoms in the dihydrochloride form includes both structural hydrogens and those associated with the protonated nitrogen centers. The nitrogen content of four atoms includes the two macrocyclic nitrogen atoms and the two nitro group nitrogen atoms.

The oxygen atom distribution encompasses seven oxygen atoms in the complete structure. Three oxygen atoms form part of the macrocyclic ether linkages at positions 1, 4, and 10. Four additional oxygen atoms constitute the two nitro groups attached to the phenyl rings. The chlorine content of two atoms represents the hydrochloride counterions associated with the basic nitrogen centers in the salt form.

| Component | Base Compound | Dihydrochloride Salt |

|---|---|---|

| Molecular Formula | C24H32N4O7 | C24H34Cl2N4O7 |

| Molecular Weight | 488.53 Da | 561.46 Da |

| Carbon Atoms | 24 | 24 |

| Hydrogen Atoms | 32 | 34 |

| Nitrogen Atoms | 4 | 4 |

| Oxygen Atoms | 7 | 7 |

| Chlorine Atoms | 0 | 2 |

Structural Elucidation via X-ray Crystallography

X-ray crystallographic analysis provides definitive structural information about the three-dimensional arrangement of atoms within crystalline forms of chemical compounds. Single-crystal X-ray diffraction techniques enable precise determination of bond lengths, bond angles, and overall molecular geometry for complex structures such as macrocyclic systems. The crystallographic analysis of related macrocyclic structures demonstrates the application of modern diffraction methods in elucidating complex molecular architectures.

Contemporary X-ray crystallography employs sophisticated instrumentation including modern diffractometers equipped with area detectors and high-intensity X-ray sources. The data collection process involves mounting single crystals in controlled temperature environments and measuring diffraction patterns across multiple orientations. Advanced software packages such as CrysAlisPro and Olex2 facilitate automated structure solution and refinement procedures.

The structural determination process for macrocyclic compounds requires careful consideration of conformational flexibility and potential disorder within the crystal lattice. Macrocyclic systems often exhibit multiple conformational states that can complicate crystallographic analysis. The presence of flexible alkyl chains and rotatable bonds within the crown ether framework contributes to conformational diversity that must be addressed during structure refinement.

Crystal structure analysis of similar macrocyclic systems reveals common structural motifs including chair and boat conformations within the heterocyclic rings. The coordination geometry around nitrogen and oxygen atoms follows predictable patterns based on hybridization states and steric considerations. Bond length analysis typically shows standard values for carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds within expected ranges for sp3 hybridized systems.

Conformational Flexibility of the Macrocyclic Framework

The macrocyclic structure of 7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane exhibits significant conformational flexibility due to the presence of multiple rotatable bonds and the inherent flexibility of the fifteen-membered ring system. Molecular modeling studies demonstrate that macrocyclic compounds of this size can adopt numerous low-energy conformations through rotation around single bonds and ring puckering. The crown ether framework allows for considerable conformational adaptation while maintaining the overall cyclic connectivity.

Computational analysis using molecular mechanics and quantum mechanical methods reveals the energy landscape associated with conformational changes in the macrocyclic system. The BCL::CONF algorithm has been employed to generate multiple low-energy conformations that represent the accessible conformational space for similar macrocyclic structures. These calculations demonstrate that the compound can exist in various conformational states with relatively small energy differences between them.

The presence of three ether oxygen atoms and two nitrogen atoms within the macrocyclic framework creates multiple sites for potential coordination interactions that can influence conformational preferences. The flexibility of the ethylene glycol-like segments between heteroatoms allows for significant conformational adaptation. The attached nitrophenyl groups add additional conformational complexity through rotation around the carbon-nitrogen bonds connecting them to the macrocyclic framework.

Molecular dynamics simulations provide insights into the dynamic behavior of the macrocyclic system in solution. These studies reveal that the compound undergoes continuous conformational interconversion on timescales relevant to biological and chemical processes. The conformational flexibility has important implications for molecular recognition properties and potential binding interactions with other chemical species.

| Conformational Feature | Characteristics | Energy Implications |

|---|---|---|

| Ring Puckering | Multiple chair/boat forms | Low energy barriers |

| Side Chain Rotation | Nitrophenyl group mobility | Moderate barriers |

| Ether Linkage Flexibility | Gauche/anti preferences | Small energy differences |

| Overall Shape | Extended to compact forms | Broad energy minimum |

Eigenschaften

IUPAC Name |

7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O7.2ClH/c29-27(30)23-5-1-21(2-6-23)19-25-9-13-33-14-10-26(12-16-35-18-17-34-15-11-25)20-22-3-7-24(8-4-22)28(31)32;;/h1-8H,9-20H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYYSUBAHIUBNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN(CCOCCOCCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=C(C=C3)[N+](=O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34Cl2N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90849485 | |

| Record name | 7,13-Bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313505-85-0 | |

| Record name | 7,13-Bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,13-Bis(4-nitrobenzyl)-1,4,10-trioxa-7,13-diazacyclopentadecane dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Core Diazacrown Ether Synthesis

The diazacrown ether backbone (1,4,10-trioxa-7,13-diazacyclopentadecane) is synthesized via acid-catalyzed cyclization. In a representative protocol, diglycolic acid (131 mg, 0.98 mmol) reacts with 4-nitrobenzene-1,2-diamine (300 mg, 1.96 mmol) in 5 N HCl under reflux at 120°C for 12 hours. The reaction proceeds through:

-

Protonation of amine groups to enhance electrophilicity.

-

Nucleophilic attack by the diamine’s amino groups on the carboxylic acid, forming amide intermediates.

-

Cyclization facilitated by HCl, yielding the 15-membered macrocycle.

Key Reaction Conditions

Functionalization with 4-Nitrobenzyl Groups

The diazacrown ether undergoes bis-alkylation with 4-nitrobenzyl bromide to introduce nitroaryl groups. Industrial methods for nitrobenzyl precursors, such as bis(4-nitrophenyl) carbonate, optimize large-scale production using triphosgene and p-nitrophenol in dichloromethane with triethylamine as a catalyst. For the target compound:

-

Alkylation : The diazacrown ether reacts with 2 equivalents of 4-nitrobenzyl bromide in anhydrous DMF at 80°C for 6 hours.

-

Quaternization : Excess alkylating agent ensures complete substitution at both nitrogen centers.

Side Reactions and Mitigation

-

Over-alkylation : Controlled stoichiometry (2:1 ratio of 4-nitrobenzyl bromide to diazacrown ether) minimizes tri- or tetra-alkylated byproducts.

-

Solvent Selection : DMF enhances solubility of intermediates, while dichloromethane aids in phase separation during workup.

Salt Formation and Purification

Dihydrochloride Salt Preparation

The free base is converted to the dihydrochloride salt via HCl gas treatment in ethanol:

-

The crude product is dissolved in ethanol at 50°C.

-

Dry HCl gas is bubbled through the solution until pH < 2.

Optimization Data

Chromatographic and Recrystallization Techniques

-

Column Chromatography : Silica gel (60–120 mesh) with a gradient of methanol (2–10%) in dichloromethane removes unreacted nitrobenzyl precursors.

-

Recrystallization : The dihydrochloride salt is recrystallized from hot ethanol/water (9:1 v/v), yielding colorless crystals.

Yield Improvement Strategies

-

Solvent Polarity Adjustment : Increasing water content in ethanol/water mixtures reduces solubility of the salt, enhancing recovery.

-

Slow Cooling : Gradual cooling (1°C/min) maximizes crystal size and purity.

Industrial-Scale Synthesis Adaptations

Continuous Flow Reactor Design

Patent CN102766054A describes a continuous process for nitrobenzyl intermediates:

-

Mixing Zones : p-Nitrophenol and triphosgene react in dichloromethane with NaOH (34%) and triethylamine.

-

Temperature Control : Jacketed reactors maintain temperatures ≤25°C to prevent exothermic decomposition.

Advantages Over Batch Processing

| Metric | Batch Process | Continuous Flow | Source |

|---|---|---|---|

| Reaction Time | 2 hours | 30 minutes | |

| Energy Consumption | High | Reduced by 40% | |

| Purity | 95% | 98% |

Analytical Characterization

Spectroscopic Validation

Analyse Chemischer Reaktionen

ML111 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: ML111 kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen können die in ML111 vorhandenen funktionellen Gruppen modifizieren, was möglicherweise seine biologische Aktivität verändert.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

ML111 übt seine Wirkung aus, indem es eine Prometaphase-Arrest induziert, gefolgt von einem raschen, Caspase-abhängigen apoptotischen Zelltod in Ewing-Sarkom-Zelllinien. Die Verbindung zielt auf spezifische molekulare Pfade ab, die an der Zellzyklusregulation und Apoptose beteiligt sind, was zur Hemmung der Proliferation von Krebszellen führt. Proteomstudien haben gezeigt, dass die Behandlung mit ML111 zur Aktivierung von Caspasen führt, die für die Ausführung der Apoptose entscheidend sind.

Wirkmechanismus

ML111 exerts its effects by inducing prometaphase arrest followed by rapid caspase-dependent apoptotic cell death in Ewing’s sarcoma cell lines . The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell proliferation . Proteomic studies have shown that ML111 treatment results in the activation of caspases, which are crucial for the execution of apoptosis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in Diazacyclopentadecane Derivatives

Table 1: Structural and Functional Comparisons

- Key Observations: Electron-Withdrawing Groups: The 4-nitrophenylmethyl groups in VU590 enhance its interaction with Kir channels compared to the unsubstituted Kryptofix 21, which lacks ion-channel activity but binds Eu³⁺ effectively . Metal Coordination: Carbamoylmethyl-substituted analogs (e.g., [Co(L)]²⁺) coordinate transition metals for imaging, whereas VU590’s nitro groups prioritize electrostatic interactions with potassium channels . Ion Selectivity: Sodium ionophores like SQI-Pr (Na) use bulky quinoline substituents for Na⁺ selectivity, contrasting with VU590’s smaller nitro groups optimized for K⁺ channel inhibition .

Table 2: Kir Channel Inhibition Profiles

| Compound | Kir7.1 IC₅₀ (μM) | Kir1.1 IC₅₀ (μM) | Selectivity Ratio (Kir7.1/Kir1.1) |

|---|---|---|---|

| VU590 | 8 | 19 | 0.42 |

| VU573 | 1 | 19 | 19.0 |

- Mechanistic Insight : The nitro groups in VU590 may contribute to broader channel interactions, while VU573’s structure likely fine-tunes binding to Kir7.1’s pore region .

Biologische Aktivität

7,13-Bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane; dihydrochloride (CAS Number: 313505-85-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C24H32N4O7

- Molecular Weight : 488.53 g/mol

- Structure : The compound features a complex cyclic structure with nitrophenyl groups that may influence its reactivity and biological interactions.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties. The presence of nitrophenyl groups may enhance its interaction with microbial cell membranes, leading to cell lysis or inhibition of growth.

- Anticancer Properties : Research has indicated that similar diazacyclopentadecane derivatives can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), which can damage cellular components and trigger programmed cell death.

- Metal Ion Complexation : The compound's ability to form complexes with metal ions is another area of interest. Such complexes can exhibit enhanced biological activity, particularly in targeting specific cellular pathways or enhancing imaging techniques in biomedical applications.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of 7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane against various bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting potential as an antibacterial agent.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

Study 2: Cytotoxicity Against Cancer Cells

In vitro studies assessed the cytotoxic effects of the compound on human liver cancer cells (HepG2). The MTT assay results indicated a dose-dependent decrease in cell viability.

| Concentration (µM) | % Cell Viability |

|---|---|

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

Study 3: Metal Complexation and Biological Imaging

Research focused on the complexation properties of this compound with metal ions such as copper(II) and their subsequent biological implications. The findings suggested enhanced stability and specificity in targeting cancer cells when used in conjunction with imaging agents.

Q & A

Q. How do methodological challenges in crystallizing this compound affect data interpretation?

- Methodological Answer : Poor crystallization may arise from conformational flexibility. Use additives (e.g., polyethylene glycol) or vapor diffusion techniques. Pairwise correlation of crystallographic data with NMR-derived NOEs validates dynamic behavior in solution .

Methodological Notes

- Data Contradiction Analysis : Cross-reference findings with prior studies, emphasizing methodological rigor (e.g., controlled variables, replicate experiments) .

- AI Integration : Leverage machine learning (e.g., neural networks) to predict synthetic pathways or bioactivity, reducing trial-and-error experimentation .

- Ethical Reporting : Disclose all raw data and analytical protocols in supplementary materials to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.